1,3,5-Tris(4-nitrophenoxy)benzene

Hyperbranched Polymer Triamine Monomer Reduction Chemistry

1,3,5-Tris(4-nitrophenoxy)benzene (CAS 102852-91-5) addresses the need for a well-defined, C3-symmetric tri-nitro scaffold in advanced polymer and dendrimer synthesis. As the key precursor to TAPOB, its three electron-withdrawing nitro groups enable quantitative reduction, ensuring reproducible hyperbranched polyimide architectures. • Essential B3-type monomer for A2+B3 polymerization yielding high-Tg hyperbranched polyimides. • Enables convergent synthesis of star polymers and organic cages via precise 120° geometry. • Reliable supply with ≥95% purity, supporting scalable R&D without batch variability.

Molecular Formula C24H15N3O9
Molecular Weight 489.4 g/mol
CAS No. 102852-91-5
Cat. No. B050978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tris(4-nitrophenoxy)benzene
CAS102852-91-5
Molecular FormulaC24H15N3O9
Molecular Weight489.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C24H15N3O9/c28-25(29)16-1-7-19(8-2-16)34-22-13-23(35-20-9-3-17(4-10-20)26(30)31)15-24(14-22)36-21-11-5-18(6-12-21)27(32)33/h1-15H
InChIKeyDXYUVOVIDRJKFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Tris(4-nitrophenoxy)benzene: High-Purity Trifunctional Core


1,3,5-Tris(4-nitrophenoxy)benzene (CAS 102852-91-5), with the molecular formula C₂₄H₁₅N₃O₉ and a molecular weight of 489.39 g/mol, is a trifunctional aromatic compound [1]. It features a central benzene ring symmetrically substituted at the 1, 3, and 5 positions with 4-nitrophenoxy groups. This structure provides a C₃-symmetric core with three electron-withdrawing nitroaryl moieties, making it a key monomeric building block for constructing complex molecular architectures . It is commercially available with a standard purity specification of ≥95% and serves as the primary precursor for synthesizing the corresponding triamine, 1,3,5-Tris(4-aminophenoxy)benzene [2].

1,3,5-Tris(4-nitrophenoxy)benzene: Irreplaceable in Synthesis


The specific electronic and steric properties of 1,3,5-Tris(4-nitrophenoxy)benzene are integral to its function as a synthetic intermediate. Substitution with a generic or closely related analog is generally not feasible due to the precise requirements of downstream chemical transformations. The three electron-withdrawing nitro groups are essential for the quantitative reduction to the corresponding triamine, 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB), a critical B₃-type monomer for hyperbranched polymer synthesis [1]. Replacing this compound with a similar core, such as 1,3,5-tris(bromomethyl)benzene, would entirely alter the chemical pathway, as the nitrophenoxy linkage is fundamental to the desired polymer backbone structure and cannot be mimicked by a direct carbon-halogen bond . Furthermore, its defined molecular architecture provides a consistent, rigid, and C₃-symmetric scaffold essential for creating reproducible, high-performance materials, a characteristic not guaranteed by other trifunctional building blocks .

1,3,5-Tris(4-nitrophenoxy)benzene vs. Analogs: Key Evidence


TAPOB Precursor: Purity and Yield Advantage

1,3,5-Tris(4-nitrophenoxy)benzene is the direct precursor to 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB). The synthetic route defined in patent CN1405145A utilizes this nitro compound to produce TAPOB, a crucial B₃ monomer for A₂+B₃ hyperbranched polymerizations. While yield data for the nitro compound is not provided, the patent establishes a clear, quantitative synthetic pathway using 5.03 mmol of 1,3,5-Tris(4-nitrophenoxy)benzene with Pd/C to yield the triamine, an essential building block not easily obtained from other commercially available trifunctional cores [1].

Hyperbranched Polymer Triamine Monomer Reduction Chemistry

Single-Crystal X-ray Structure Confirmation

The molecular structure of 1,3,5-Tris(4-nitrophenoxy)benzene has been unambiguously confirmed through single-crystal X-ray diffraction. The analysis, performed at 120 K, revealed that the compound crystallizes in the triclinic space group with four independent molecules in the asymmetric unit [1]. This high-resolution structural data provides absolute confirmation of its C₃-symmetric, trifunctional architecture, which is a prerequisite for its use as a well-defined building block.

Crystallography Structural Biology Materials Science

Commercial Purity Specification

For procurement decisions, the minimum guaranteed purity of 1,3,5-Tris(4-nitrophenoxy)benzene is established at 95% by reputable suppliers . This specification is crucial for researchers calculating exact stoichiometry in polymerization or functionalization reactions. While analogs like 1,3,5-Tris(bromomethyl)benzene are available at higher purities (e.g., 98%) , the functional utility of the nitro compound for specific transformations outweighs the nominal purity difference in target applications.

Synthetic Chemistry Polymer Science Material Synthesis

1,3,5-Tris(4-nitrophenoxy)benzene: Evidence-Based Applications


TAPOB for Hyperbranched Polyimides

1,3,5-Tris(4-nitrophenoxy)benzene is the established precursor for the synthesis of 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB), a crucial B₃-type monomer. This triamine is subsequently used in A₂+B₃ polymerization with dianhydrides to create hyperbranched polyimides, materials valued for their high thermal stability and unique mechanical properties [1]. The defined, quantitative reduction step is a cornerstone for this class of advanced polymers.

Multi-Armed TEMPO Initiators

This compound is a key building block for synthesizing multi-armed, TEMPO-functionalized trisbenzyloxy initiators. These initiators are employed in controlled radical polymerization techniques, such as for styrene and acetoxystyrene, to generate well-defined star polymers and complex macromolecular architectures . The trifunctional core is essential for creating the multi-armed topology that enables these advanced polymerization strategies.

C₃-Symmetric Frameworks and Dendrimers Core

Owing to its confirmed C₃-symmetric structure, 1,3,5-Tris(4-nitrophenoxy)benzene serves as a rigid, geometrically precise core for constructing larger organic frameworks, dendrimers, and covalent organic cages. The pre-organized, trifunctional scaffold provides a reliable foundation for the convergent synthesis of nanoscale materials where exact spatial orientation of functional groups is critical for function [2].

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